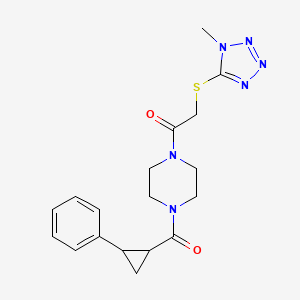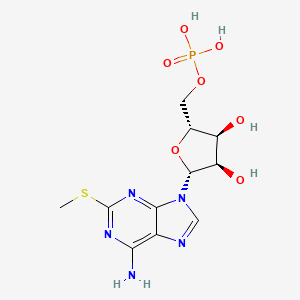
Poly(2'-methylthioadenylic acid)
Vue d'ensemble
Description
Poly(2’-methylthioadenylic acid) is a modified nucleic acid that has gained significant attention in recent years due to its potential in diverse aspects of research and industry. It contains total 43 bond(s); 27 non-H bond(s), 11 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 10 aromatic bond(s), 2 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 primary amine(s) (aromatic), 4 hydroxyl group(s), 2 secondary alcohol(s), 1 ether(s) (aliphatic) .
Molecular Structure Analysis
Poly(2’-methylthioadenylic acid) contains total 41 atom(s); 16 Hydrogen atom(s), 11 Carbon atom(s), 5 Nitrogen atom(s), 7 Oxygen atom(s), 1 Phosphorous atom(s), and 1 Sulfur atom(s) . It also contains various types of bonds including aromatic bonds, double bonds, and rotatable bonds .
Physical And Chemical Properties Analysis
Poly(2’-methylthioadenylic acid) has a molecular weight of 393.31 . It contains various types of bonds and functional groups, which can influence its physical and chemical properties .
Applications De Recherche Scientifique
Synthesis and Properties
Poly(2'-methylthioadenylic acid) and its analogs, such as poly(2-methyl- and 2-ethylthioadenylic acid), have been synthesized and their properties studied. These polymers exhibit significant hypochromicity and undergo abrupt pH transitions, indicating a change in the basicity of adenine bases due to the introduction of alkylthio groups. They also form specific double-strand complexes with poly(U) (Fukui & Ikehara, 1979).
Effects on Reverse Transcriptase Activity
Poly(2'-methylthioadenylic acid) has been evaluated for its impact on the reverse transcriptase activity of Moloney murine leukemia virus. Certain analogs of polyadenylic acid, including poly(2-methylthioadenylic acid), have shown strong inhibitory effects on reverse transcriptase, indicating potential applications in virology and gene expression studies (De Clercq et al., 1979).
Binding Studies
The binding properties of phenothiazinium dyes to single-stranded poly(riboadenylic acid) have been investigated, revealing cooperative binding and a significant affinity. These studies help in understanding the interaction between dyes and nucleic acid polymers, potentially including poly(2'-methylthioadenylic acid) (Hossain et al., 2012).
Interaction with DNA Polymerases
Research on the interaction of various 2- and 2'-substituted polyadenylic acid analogs, including poly(2-methylthioadenylic acid), with DNA polymerases from different sources has been conducted. The studies have shown how these analogs can influence DNA synthesis, providing insights into their potential use in molecular biology and genetics (Chandra & Demirhan, 1981).
Antitemplate Inhibition
Poly(2-methylthioinosinic acid), a related compound, has demonstrated significant inhibition of RNA-directed DNA polymerase activity in various leukemia and sarcoma viruses, suggesting a potential role in antiviral research and therapy (De Clercq et al., 1975).
Mécanisme D'action
Target of Action
The primary target of 2-Methylthioadenosine 5-monophosphate is the P2Y12 receptor . The P2Y12 receptor is a G-protein-coupled receptor (GPCR) that plays a crucial role in platelet aggregation .
Mode of Action
2-Methylthioadenosine 5-monophosphate acts as a selective and direct antagonist of the P2Y12 receptor . It inhibits ADP-dependent platelet aggregation by blocking the activation of the P2Y12 receptor . This interaction results in the inhibition of agonist-mediated αIIbβ3 activation in platelets .
Biochemical Pathways
The action of 2-Methylthioadenosine 5-monophosphate on the P2Y12 receptor affects the ADP-dependent platelet aggregation pathway . By inhibiting the P2Y12 receptor, it disrupts the normal signaling pathway that leads to platelet aggregation. This can have downstream effects on blood clotting and thrombus formation.
Pharmacokinetics
It is known that the compound is a solid and soluble in water , which may influence its absorption and distribution in the body.
Result of Action
The primary molecular effect of 2-Methylthioadenosine 5-monophosphate is the inhibition of ADP-dependent platelet aggregation . On a cellular level, this results in a decrease in platelet aggregation, which can affect the formation of blood clots.
Analyse Biochimique
Biochemical Properties
2-Methylthioadenosine 5-monophosphate inhibits agonist-mediated α IIb β 3 activation in platelets . It does not significantly inhibit thrombin, PAR1-AP, PAR4-AP, or ADP-mediated platelet Ca 2+ mobilization . It fails to inhibit Ca 2+ mobilization in P2Y 12 -deficient mouse platelets and does not raise cAMP or induce vasodilator-stimulated phosphoprotein phosphorylation in wild-type platelets .
Cellular Effects
The cellular effects of 2-Methylthioadenosine 5-monophosphate are primarily seen in its ability to inhibit ADP-dependent platelet aggregation . This inhibition can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-Methylthioadenosine 5-monophosphate involves its role as a selective and direct P2Y12 antagonist . It exerts its effects at the molecular level through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it is a stable compound with a solubility of 20 mg/mL in water .
Propriétés
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N5O7PS/c1-25-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(23-10)2-22-24(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H2,12,14,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTFTCNRRAQHEQ-KQYNXXCUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N5O7PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70221068 | |
| Record name | Poly(2'-methylthioadenylic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70221068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70804-88-5 | |
| Record name | Poly(2'-methylthioadenylic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70221068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z)-N-(4-chlorophenyl)-2-[(4-fluoro-3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2692935.png)
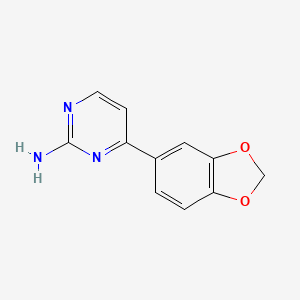
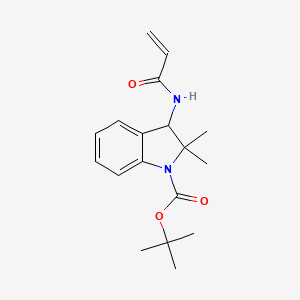
![2-[Methyl(1,3-thiazol-2-yl)amino]cyclohexan-1-ol](/img/structure/B2692942.png)
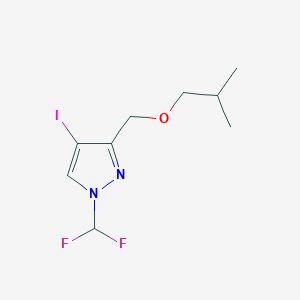

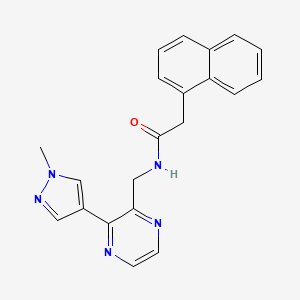
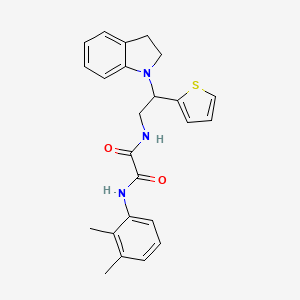
![Ethyl 2-[[7-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate](/img/structure/B2692951.png)
![3-(10-Fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid](/img/structure/B2692954.png)
![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 3-methoxy-4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B2692955.png)
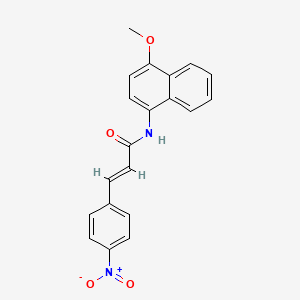
![N-(3-chlorobenzyl)-2-{4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2692957.png)
